molecular formula C14H13NO4S B4075589 N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide

N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide

Cat. No. B4075589
M. Wt: 291.32 g/mol
InChI Key: QFCMKXTZPXWWMG-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide, also known as DBMF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBMF belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide has also been shown to have anti-inflammatory and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in cancer cell survival and proliferation. N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide also inhibits the activity of STAT3, a transcription factor that is known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide has been shown to have antioxidant properties and to increase the expression of genes involved in cellular stress response. N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide also has limitations, including its poor solubility in water and its potential for toxicity at high doses.

Future Directions

Future research on N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide should focus on improving its solubility and bioavailability, as well as exploring its potential therapeutic applications in other diseases beyond cancer. Additionally, more studies are needed to fully understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide and to identify potential drug targets.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-14-7-10-9-5-3-4-6-12(9)19-13(10)8-11(14)15-20(2,16)17/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCMKXTZPXWWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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